Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.: 1440960-67-7
Cat. No.: VC2963003
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate - 1440960-67-7](/images/structure/VC2963003.png)
Specification
CAS No. | 1440960-67-7 |
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Molecular Formula | C12H19NO3 |
Molecular Weight | 225.28 g/mol |
IUPAC Name | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate |
Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 |
Standard InChI Key | QAIHVJYVIUKZAR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O |
Introduction
Chemical Structure and Identity
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1440960-67-7) is characterized by its azaspiro[3.3]heptane core, which consists of two fused four-membered rings sharing a spiro carbon atom, with a nitrogen atom incorporated in one of the rings. The compound features two key functional groups: a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a formyl group (aldehyde) at position 6 of the structure .
The molecular formula of this compound is C12H19NO3 with a molecular weight of 225.29 g/mol. Its structure can be represented by the SMILES notation: CC(C)(C)OC(N1CC2(CC(C2)C=O)C1)=O . The compound is also known by alternative chemical names including "2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester" and "2-Methyl-2-propanyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate" .
Physical and Chemical Properties
Physical Properties
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate possesses distinct physical characteristics that influence its handling and application in laboratory settings. These properties have been determined through experimental measurements and computational predictions.
Table 1: Physical Properties of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
The relatively high boiling point (318.7±42.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the aldehyde group. The moderate LogP value of 1.07 suggests a balanced distribution between hydrophilic and lipophilic character, which can be advantageous for biological applications where membrane permeability is important .
Chemical Reactivity
The chemical behavior of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is primarily governed by its two reactive functional groups:
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The formyl group (CHO) at position 6 is highly electrophilic and can participate in numerous transformations, including:
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Nucleophilic additions
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Aldol condensations
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Reductive aminations
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Wittig and related olefination reactions
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Oxidation to carboxylic acids or reduction to alcohols
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The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is acid-labile and can be selectively cleaved under acidic conditions (typically TFA or HCl in organic solvents), revealing the free amine for further functionalization .
The spirocyclic structure introduces conformational constraints that can influence reactivity patterns and stereochemical outcomes in various transformations. The strained four-membered rings may exhibit enhanced reactivity toward ring-opening reactions under appropriate conditions.
Synthesis Methodologies
Core Structure Synthesis
The synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate typically begins with the construction of the 2-azaspiro[3.3]heptane core structure. One well-documented approach involves the preparation of 2-azaspiro[3.3]heptane from its tosylated precursor, as described in the literature:
"2-tosyl-2-azaspiro[3.3]heptanes (7.3g, 0.03mol) was dissolved in 30mL 1,2-dimethoxyethane. To the resulting mixture was added dropwise 50mL of a fresh-made sodium naphthalene solution under cooling in ice-water. The resulting mixture was reacted at room temperature for 1h. The reaction was quenched with water. The reaction liquor was concentrated and then purified with a silica-gel column (dichlormethane:methanol=20:0-1:0) to produce 2.41g 2-azaspiro[3.3]heptane in a yield of 83%."
Functionalization Strategies
Once the core structure is established, further functionalization involves:
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Protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions such as sodium hydrogen carbonate in ethyl acetate .
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Introduction of the formyl group at position 6, which can be accomplished through various methods:
A related synthetic approach described for similar spirocyclic compounds involves a multi-step sequence that includes lithium aluminum hydride reduction, tosyl protection, ring closure reactions, and subsequent functionalization steps .
Comparative Analysis with Related Compounds
Understanding tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in context requires comparison with structurally related compounds:
Comparison with Core Structure
The parent compound, 2-azaspiro[3.3]heptane (CAS: 665-04-3), represents the unfunctionalized core structure with a molecular formula of C6H11N and molecular weight of 97.16 g/mol . Comparing its properties with the target compound reveals the impact of the functional groups:
Table 2: Comparative Properties of Core Structure vs. Functionalized Compound
Property | 2-azaspiro[3.3]heptane | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate |
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Molecular Weight | 97.16 g/mol | 225.29 g/mol |
Boiling Point | 141.5±8.0 °C | 318.7±42.0 °C |
Flash Point | 28.8±16.5 °C | 146.5±27.9 °C |
Density | 1.0±0.1 g/cm³ | 1.1±0.1 g/cm³ |
The significant increases in boiling point and flash point demonstrate how the addition of the formyl and Boc groups substantially enhances intermolecular forces and thermal stability .
Comparison with Ring-Modified Analogues
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9) represents a homologous compound with an expanded ring system (azaspiro[3.4] instead of azaspiro[3.3]). This structural modification increases the molecular weight to 239.31 g/mol and alters the conformational properties of the molecule, potentially affecting its reactivity and biological activity .
The difference in ring size between these compounds can significantly impact:
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Ring strain and associated reactivity
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Conformational flexibility
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Spatial arrangement of functional groups
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Binding characteristics in biological systems
Applications in Chemical Research
Synthetic Utility
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a valuable building block in organic synthesis for several reasons:
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The formyl group provides a versatile handle for carbon chain extension through condensation reactions, reductive aminations, and olefination processes.
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The protected nitrogen can be selectively deprotected and further functionalized, allowing for the introduction of diverse substituents.
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The spirocyclic framework introduces conformational constraints that can be exploited in the design of rigid molecular scaffolds.
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The combination of these features makes the compound particularly useful for the construction of more complex nitrogen-containing heterocycles with defined three-dimensional architectures.
Current Research and Future Directions
Research involving tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate continues to evolve in several directions:
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Development of more efficient and sustainable synthetic routes, potentially employing catalytic methods or flow chemistry techniques.
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Exploration of the compound's utility in diversity-oriented synthesis programs aimed at generating libraries of structurally diverse compounds for biological screening.
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Investigation of stereoselective transformations of the formyl group to access enantiomerically pure derivatives with potential applications in asymmetric synthesis.
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Studies on the conformational properties of the azaspiro[3.3]heptane scaffold and their impact on molecular recognition events, particularly in the context of drug-target interactions.
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Application in the synthesis of complex natural product analogues or pharmaceutical candidates targeting specific biological pathways.
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